molecular formula C20H23FN2O3S B14999477 1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-methyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

1-((4-fluorophenoxy)methyl)-6,7-dimethoxy-N-methyl-3,4-dihydroisoquinoline-2(1H)-carbothioamide

Cat. No.: B14999477
M. Wt: 390.5 g/mol
InChI Key: MJPYXARRUDYXOP-UHFFFAOYSA-N
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Description

1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide is a complex organic compound with a molecular formula of C19H22FN2O3S This compound is characterized by its unique structure, which includes a fluorophenoxy group, dimethoxy groups, and a tetrahydroisoquinoline core

Preparation Methods

The synthesis of 1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide typically involves multiple steps, including the formation of the tetrahydroisoquinoline core and the introduction of the fluorophenoxy and dimethoxy groups. Common synthetic routes may include:

    Formation of the tetrahydroisoquinoline core: This can be achieved through Pictet-Spengler condensation of appropriate aldehydes and amines.

    Introduction of the fluorophenoxy group: This step often involves nucleophilic substitution reactions.

    Carbothioamide formation: This involves the reaction of the intermediate compound with thiocarbamoyl chloride under controlled conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions at the molecular level.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide involves its interaction with specific molecular targets and pathways. The fluorophenoxy group and dimethoxy groups contribute to its binding affinity and specificity towards certain enzymes or receptors. The tetrahydroisoquinoline core plays a crucial role in stabilizing the compound’s conformation, allowing it to effectively modulate biological activities. Detailed studies on its mechanism of action are essential for understanding its potential therapeutic effects and applications.

Comparison with Similar Compounds

1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide can be compared with similar compounds such as:

    1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: This compound lacks the carbothioamide group, which may affect its chemical reactivity and biological activity.

    1-[(4-Methoxyphenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline:

    1-[(4-Chlorophenoxy)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline: The presence of a chlorine atom instead of fluorine can impact the compound’s reactivity and interactions with biological targets.

These comparisons highlight the uniqueness of 1-[(4-Fluorophenoxy)methyl]-6,7-dimethoxy-N-methyl-1,2,3,4-tetrahydroisoquinoline-2-carbothioamide and its potential advantages in various applications.

Properties

Molecular Formula

C20H23FN2O3S

Molecular Weight

390.5 g/mol

IUPAC Name

1-[(4-fluorophenoxy)methyl]-6,7-dimethoxy-N-methyl-3,4-dihydro-1H-isoquinoline-2-carbothioamide

InChI

InChI=1S/C20H23FN2O3S/c1-22-20(27)23-9-8-13-10-18(24-2)19(25-3)11-16(13)17(23)12-26-15-6-4-14(21)5-7-15/h4-7,10-11,17H,8-9,12H2,1-3H3,(H,22,27)

InChI Key

MJPYXARRUDYXOP-UHFFFAOYSA-N

Canonical SMILES

CNC(=S)N1CCC2=CC(=C(C=C2C1COC3=CC=C(C=C3)F)OC)OC

Origin of Product

United States

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